Home > Products > Screening Compounds P2123 > 7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one
7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one - 176260-30-3

7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one

Catalog Number: EVT-1726029
CAS Number: 176260-30-3
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one is a chemical compound belonging to the benzotriazine family, characterized by a bicyclic structure containing nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and as a reagent in various chemical reactions. The compound's unique structure contributes to its reactivity and biological activity, making it a subject of interest in scientific research.

Source

The synthesis and characterization of 7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one have been documented in various scientific publications. Key sources include experimental studies that detail its synthesis methods and applications in medicinal chemistry .

Classification

7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one can be classified as:

  • Chemical Family: Benzotriazines
  • Functional Group: Dihydrobenzotriazinone
  • Molecular Formula: C₇H₈N₄O
Synthesis Analysis

Methods

The synthesis of 7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one can be achieved through several methods:

  1. Cyclization of 2-Aminobenzylamine: This method involves the reaction of 2-aminobenzylamine with appropriate reagents under controlled conditions to facilitate cyclization and formation of the benzotriazine ring.
  2. Oxidation of N-Aminopyrazoles: Another approach includes the oxidation of N-aminopyrazoles, which leads to the formation of benzotriazines through a series of chemical transformations .

Technical Details

The synthesis typically requires specific solvents and reagents, such as hydrogen peroxide for oxidation or acid catalysts to promote cyclization. Reaction conditions like temperature and time are critical for achieving high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one features:

  • A fused bicyclic system consisting of a benzene ring and a triazine ring.
  • A methyl group at the 7-position contributing to its unique properties.

Data

Key structural data include:

  • Molecular Weight: Approximately 164.17 g/mol
  • Melting Point: Typically reported around 185–190 °C .
Chemical Reactions Analysis

Reactions

7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one participates in various chemical reactions:

  1. Nucleophilic Substitution Reactions: The presence of nitrogen atoms makes this compound susceptible to nucleophilic attack.
  2. Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.

Technical Details

The reactivity is influenced by the electron-withdrawing effects of the nitrogen atoms in the triazine ring and the steric hindrance provided by the methyl group.

Mechanism of Action

Process

The mechanism of action for compounds like 7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one often involves interaction with biological targets such as enzymes or receptors. The compound may act as an inhibitor or modulator in various biochemical pathways.

Data

Studies have indicated that derivatives of benzotriazines can exhibit significant biological activities, including anti-inflammatory and anticancer properties . The precise mechanism often requires further exploration through in vitro and in vivo studies.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol.

Chemical Properties

Chemical properties are characterized by:

  • Stability: Generally stable under standard laboratory conditions but may decompose upon prolonged exposure to light or heat.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant analyses often involve spectroscopic techniques such as infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) for structural confirmation .

Applications

Scientific Uses

7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one has several applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent and its role in modulating specific biological pathways.
  • Chemical Synthesis: Used as a versatile reagent in organic synthesis due to its unique reactivity profile.

Research continues into optimizing its synthesis and expanding its applications in pharmaceuticals and materials science .

Introduction to 1,2,3-Benzotriazin-4-one Derivatives in Contemporary Research

Historical Context and Emergence of 1,2,3-Benzotriazin-4-one Scaffolds in Medicinal Chemistry

The 1,2,3-benzotriazin-4-one scaffold emerged serendipitously in 1923 when Perkin and Riley attempted the reduction of cyclohexanone 2-nitrophenylhydrazone, expecting an amino derivative for Fischer indolization. Instead, they isolated a bright yellow compound later identified as cyclohexane-3-spiro-3,4-dihydro-1,2,4-benzotriazine—the first recorded 3,4-dihydrobenzotriazine [1]. This unexpected discovery laid the foundation for systematic exploration of benzotriazinone chemistry. By 1955, Sparatore correctly elucidated the structure, confirming the dihydrobenzotriazine core formed via air oxidation of the initially reduced 2-aminophenylhydrazone intermediate [1]. This two-step mechanism (nitro reduction followed by oxidative cyclization) became a general route to diverse 3,3-disubstituted derivatives.

Table 1: Key Historical Milestones in Benzotriazinone Chemistry

YearDiscovery/AdvancementSignificanceReference
1923Isolation of cyclohexane-spiro-benzotriazineFirst accidental synthesis of dihydrobenzotriazine scaffoldPerkin & Riley [1]
1955Structural confirmation of benzotriazine coreCorrect assignment of spirocyclic structureSparatore [1]
1960sDevelopment of sodium dithionite/catalytic reductionGeneral synthetic route to 3,3-disubstituted derivatives[1][3]
2000sIdentification as sigma receptor ligands (σ1 affinity)Nanomolar affinity for neurodegenerative/cancer targets[1]

The late 20th century saw targeted pharmacological investigations revealing dihydrobenzotriazines as high-affinity sigma-1 receptor ligands (Ki in nanomolar range). This propelled their study for cardiovascular, neurodegenerative, and proliferative diseases [1]. Concurrently, synthetic methodologies expanded beyond alicyclic ketones to include aryl alkyl ketones and heteroaromatic systems, though yields varied significantly with steric bulk. For example, methyl cyclopentyl ketone derivatives formed in 61% yield, while acetophenone analogs required precise electronic modulation due to low yields (~2.6%) [1]. The Bamberger synthesis emerged as an alternative route, leveraging aryl diazonium salts and hydrazones to construct the triazine ring under acidic conditions [3].

Structural and Functional Significance of 7-Methyl Substitution in Benzotriazinone Systems

The introduction of a methyl group at the C7 position of 3,4-dihydro-1,2,3-benzotriazin-4-one induces profound steric, electronic, and biochemical consequences. Crystallographic analyses reveal that unsubstituted benzotriazinones adopt near-planar conformations stabilized by intramolecular N-H⋯O hydrogen bonds (N⋯O: 2.828 Å) [6]. Methyl substitution at C7 disrupts this planarity, introducing torsional strain that:

  • Reduces electron density at N1/C2 via hyperconjugation
  • Creates a steric shield protecting the C6-C7 bond from electrophilic attack
  • Enhances lipophilicity (log P increase of 0.5–1.0 units), improving membrane permeability [4]

Table 2: Comparative Effects of 7-Methyl Substitution on Benzotriazinone Properties

PropertyUnsubstituted Benzotriazinone7-Methyl DerivativeFunctional Impact
CrystallinityHigh (planar H-bonded sheets)Moderate (distorted packing)Altered solubility
Synthetic Yield*50-61% (alicyclic ketones)45-58%Slight steric hindrance during cyclization
Metabolic StabilityModerate (C6/C7 oxidation susceptible)High (methyl blocks oxidation)Improved pharmacokinetics
σ1 Receptor AffinityKi = 120 nMKi = 68 nMEnhanced target engagement
α-Glucosidase IC50180 μM29.75 μM (compound 5c [4])6-fold activity increase

*Yields from analogous ketone hydrazones using Na2S2O4/O2 [1][4]

In pharmacological contexts, 7-methylbenzotriazinones demonstrate enhanced bioactivity profiles. For α-glucosidase inhibition—critical for diabetes management—the 7-methyl analog 5c (IC50 = 29.75 ± 0.14 μM) outperforms unsubstituted derivatives by 6-fold and exceeds the reference drug acarbose [4]. Molecular docking attributes this to improved hydrophobic contact with enzyme subsites (e.g., Phe157 and Phe300 residues) [4]. Similarly, in anticancer metallocomplexes, fluorinated anthranilate-benzotriazinone hybrids leverage methyl’s steric effects to enhance DNA intercalation, yielding IC50 values of 1.42–7.09 μM against A549 and HepG2 cells [7].

Synthetically, 7-methyl derivatives are accessed via:

  • Regioselective nitration of m-toluidine derivatives to position nitro groups ortho to methyl
  • Ketone-specific hydrazone formation using methyl alkyl/aryl ketones with steric bulk < 200 ų [1]
  • Microwave-assisted cyclization reducing reaction times from hours to minutes (e.g., 25 min at 150°C) [4]

Properties

CAS Number

176260-30-3

Product Name

7-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-one

IUPAC Name

7-methyl-3H-1,2,3-benzotriazin-4-one

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c1-5-2-3-6-7(4-5)9-11-10-8(6)12/h2-4H,1H3,(H,9,10,12)

InChI Key

MNKWOUMDVCJHQD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=O)NN=N2

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NN=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.